![molecular formula C23H19FN6O2S B2868978 4-(2-{[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide CAS No. 866847-14-5](/img/structure/B2868978.png)

4-(2-{[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

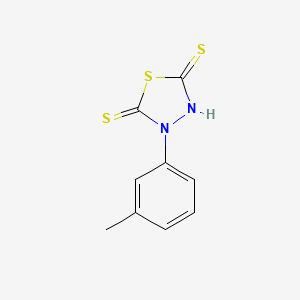

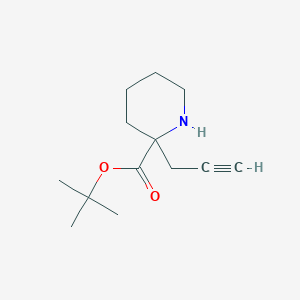

The compound “4-(2-{[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide” is a complex organic molecule. It contains a triazoloquinazoline core, which is a type of heterocyclic compound. Heterocycles like this have been found to be versatile in drug design due to their structural similarities with purines . The compound also contains a fluorophenyl group and a sulfonamide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, derivatives of the ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone have been synthesized through a three-step reaction sequence . This process involves engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) in an atom-economical, one-pot, three-step cascade process .Molecular Structure Analysis

The molecular structure of this compound is likely determined by 1D and 2D NMR spectroscopy and X-ray crystallography, as is common for compounds of this nature . The stereochemistry and relative configurations of the synthesized compounds can be determined using these techniques .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific reactive centers present in the molecule. As mentioned, the synthesis of similar compounds involves engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) in a cascade process .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For instance, the 1H-NMR spectra of similar compounds have shown signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Research has focused on the synthesis of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone, highlighting their bioactivities against specific pathogens. One study found that these derivatives showed excellent activity against Ralstonia solanacearum and Gibberella zeae, with inhibition rates surpassing commercial bactericides and fungicides. This suggests their potential as agricultural protectants or therapeutic agents against plant pathogens (Zhigang Zeng et al., 2016).

Antifungal and Antibacterial Activity

- Quinazoline derivatives have been investigated for their antifungal and antibacterial activities. A particular study synthesized 3-Aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines and evaluated them against a panel of pathogenic strains. The findings indicated significant antimicrobial properties, suggesting these compounds could contribute to the development of new antimicrobial agents (H. Panwar & S. Singh, 2011).

Anticancer Potential

- The exploration of quinazoline derivatives as anticancer agents has led to the identification of compounds with potent antitumoral properties. A study on the regioselective synthesis of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones found these compounds exhibit strong antitumoral activities, highlighting their potential in cancer therapy (Liqiang Wu, Chong Zhang, & Weilin Li, 2013).

Antihistaminic Agents

- Research into novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones has shown promising results for H1-antihistaminic activity. One compound emerged as significantly potent compared to chlorpheniramine maleate, indicating its potential as a new class of antihistamines with reduced sedation effects (V. Alagarsamy et al., 2009).

Antiviral Research

- Novel sulfonamide derivatives incorporating the quinazoline nucleus have been synthesized and evaluated for their antiviral activities against a range of viruses, including influenza A and severe acute respiratory syndrome coronavirus. This research opens the door for these compounds to be considered in the development of new antiviral drugs (P. Selvam et al., 2007).

Orientations Futures

The future directions for research on this compound could involve further exploration of its potential applications in medicinal chemistry. For instance, the triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Further studies could also explore the synthesis of other derivatives and analogues of this compound .

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as triazolothiadiazine derivatives, have been found to interact with a variety of enzymes and receptors, exhibiting diverse pharmacological activities .

Mode of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors, which can lead to a variety of biological activities . The presence of the triazole ring in the structure may contribute to its ability to form specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Compounds with similar structures have been found to exhibit antiproliferative activities against certain cancer cell lines , suggesting that this compound may also have potential anticancer effects.

Propriétés

IUPAC Name |

4-[2-[[3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN6O2S/c24-17-5-3-4-16(14-17)21-23-27-22(19-6-1-2-7-20(19)30(23)29-28-21)26-13-12-15-8-10-18(11-9-15)33(25,31)32/h1-11,14H,12-13H2,(H,26,27)(H2,25,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTUYXXJPMNDHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)F)NCCC5=CC=C(C=C5)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-{[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,9-Dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B2868897.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2868899.png)

![Methyl 4-((9-cyclopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2868902.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2868903.png)

![1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2868905.png)

![(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-1-carboxamide](/img/structure/B2868912.png)